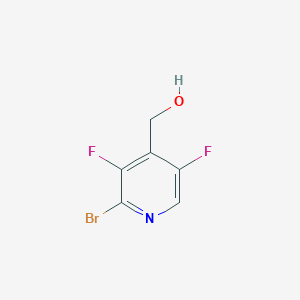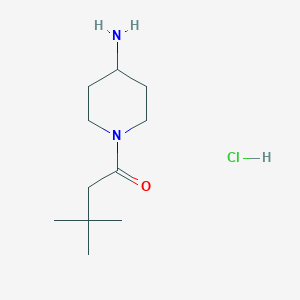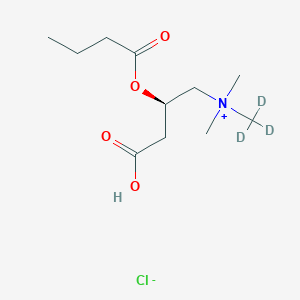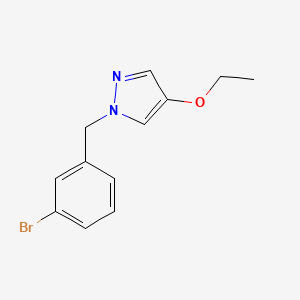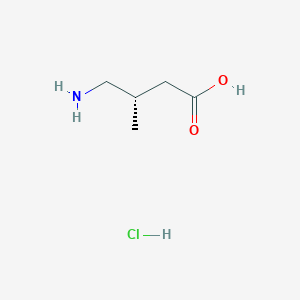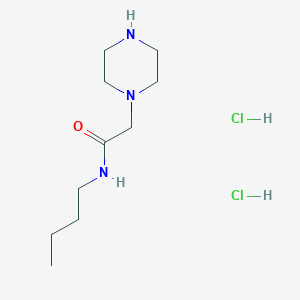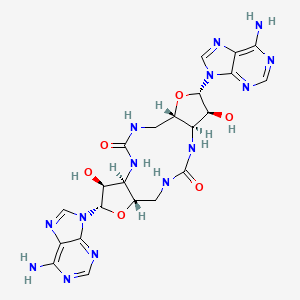
苄基10-氧代癸酸酯
描述
Benzyl 10-oxodecanoate is a chemical compound with diverse applications in scientific research. It is known for its solvent properties, involvement in synthetic reactions, and material synthesis. The compound’s structure includes a benzyl group attached to a 10-oxodecanoate moiety, making it a valuable intermediate in various chemical processes.
科学研究应用
Benzyl 10-oxodecanoate has a wide range of applications in scientific research. It is used as a solvent in various chemical reactions, aiding in the synthesis of complex molecules. Additionally, it plays a role in material synthesis, contributing to the development of new materials with unique properties. In biology and medicine, benzyl 10-oxodecanoate is utilized in the preparation of pharmaceutical intermediates and fine chemicals, highlighting its importance in the pharmaceutical industry .
作用机制
Target of Action
It’s worth noting that benzyl compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
Benzyl compounds have been associated with the disruption of normal functioning in parasites, leading to their death .
Result of Action
Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death .
生化分析
Biochemical Properties
Benzyl 10-oxodecanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in the detoxification pathways of aromatic compounds . These enzymes facilitate the conversion of benzyl alcohol to benzaldehyde and subsequently to benzoate, which can then enter the catechol ortho-cleavage pathway . The interactions between Benzyl 10-oxodecanoate and these enzymes are crucial for its metabolic processing and detoxification.
Cellular Effects
Benzyl 10-oxodecanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane fluidity and transport of organic cations in renal brush-border membranes . This compound can modulate the activity of transporters and binding proteins, thereby impacting the overall cellular function. Additionally, Benzyl 10-oxodecanoate’s interactions with enzymes involved in metabolic pathways can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, Benzyl 10-oxodecanoate exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit or activate enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in its metabolic processing . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 10-oxodecanoate can change over time due to its stability and degradation. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to Benzyl 10-oxodecanoate can result in alterations in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Benzyl 10-oxodecanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including genotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
Benzyl 10-oxodecanoate is involved in several metabolic pathways, including the catechol ortho-cleavage pathway. It interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which facilitate its conversion to benzoate and subsequent entry into the catechol ortho-cleavage pathway . These interactions are crucial for the compound’s metabolic processing and detoxification.
Transport and Distribution
Within cells and tissues, Benzyl 10-oxodecanoate is transported and distributed through interactions with transporters and binding proteins. It can modulate the activity of organic cation transporters in renal brush-border membranes, affecting its localization and accumulation . These interactions play a significant role in determining the compound’s overall distribution and biochemical effects.
Subcellular Localization
Benzyl 10-oxodecanoate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The compound’s localization can impact its activity and function, ultimately influencing its overall biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 10-oxodecanoate can be achieved through several methods. One common approach involves the oxidation of benzylic positions using dual organic photoredox/cobalt catalysis. This method allows for the dehydrogenation of alkyl arenes followed by an anti-Markovnikov Wacker-type oxidation to produce benzyl ketone products . Another method involves the use of benzyl ethers as orthogonal protective groups, which can be installed and removed throughout the synthesis of complex molecules .
Industrial Production Methods: Industrial production of benzyl 10-oxodecanoate typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
化学反应分析
Types of Reactions: Benzyl 10-oxodecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The benzylic hydrogens of alkyl substituents on a benzene ring are particularly reactive towards free radical attack, making them susceptible to oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of benzyl 10-oxodecanoate include potassium permanganate (KMnO4) for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve heating under acidic or basic conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of benzyl 10-oxodecanoate depend on the specific reaction conditions. For example, oxidation with potassium permanganate typically yields benzoic acids, while reduction reactions can produce a range of reduced benzyl derivatives .
相似化合物的比较
Benzyl 10-oxodecanoate can be compared with other similar compounds, such as 10-oxocaprate and methyl 3-oxodecanoate. These compounds share similar structural features but differ in their reactivity and applications. For example, 10-oxocaprate is another ketone derivative with distinct properties and uses . The uniqueness of benzyl 10-oxodecanoate lies in its specific reactivity and versatility in various chemical processes.
Conclusion
Benzyl 10-oxodecanoate is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique reactivity and ability to participate in various chemical reactions make it a valuable intermediate in the synthesis of complex molecules and materials.
属性
IUPAC Name |
benzyl 10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMVXMXGUFNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)
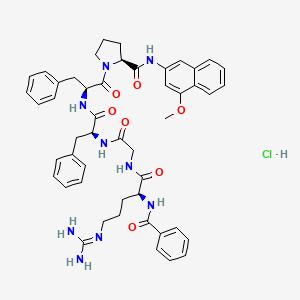


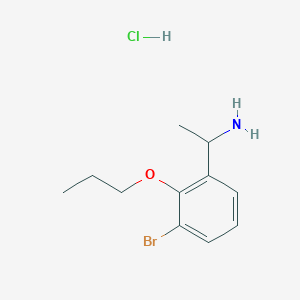
![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
